molecular formula C5H8O2S B12796244 Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone CAS No. 56078-99-0

Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone

Cat. No.: B12796244
CAS No.: 56078-99-0
M. Wt: 132.18 g/mol
InChI Key: AKRXMYIUTBOGQM-UHFFFAOYSA-N
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Description

Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone is a chemical compound known for its unique structure and properties It is a derivative of valeric acid, featuring a gamma-lactone ring with hydroxyl and mercapto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxy-3-mercaptovaleric acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the gamma-lactone ring. The reaction is carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived precursors. For example, levulinic acid, obtained from the hydrolysis of cellulosic biomass, can be converted to 4-hydroxy-3-mercaptovaleric acid, which is then cyclized to form the gamma-lactone. This method is environmentally friendly and aligns with the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, while the mercapto group can be oxidized to form a disulfide.

    Reduction: The gamma-lactone ring can be reduced to form the corresponding dihydroxy compound.

    Substitution: The hydroxyl and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Formation of ketones and disulfides.

    Reduction: Formation of dihydroxy compounds.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone has several applications in scientific research:

Mechanism of Action

The mechanism of action of valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The gamma-lactone ring can undergo hydrolysis, releasing the active form of the compound .

Comparison with Similar Compounds

Similar Compounds

    Gamma-valerolactone: A structurally similar compound with a gamma-lactone ring but lacking the hydroxyl and mercapto groups.

    Delta-valerolactone: Another lactone with a different ring size and structure.

Uniqueness

Valeric acid, 4-hydroxy-3-mercapto-, gamma-lactone is unique due to the presence of both hydroxyl and mercapto groups, which confer distinct chemical reactivity and biological activity. These functional groups enable a wide range of chemical transformations and interactions with biomolecules, making this compound valuable for various applications .

Properties

CAS No.

56078-99-0

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

5-methyl-4-sulfanyloxolan-2-one

InChI

InChI=1S/C5H8O2S/c1-3-4(8)2-5(6)7-3/h3-4,8H,2H2,1H3

InChI Key

AKRXMYIUTBOGQM-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(=O)O1)S

Origin of Product

United States

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